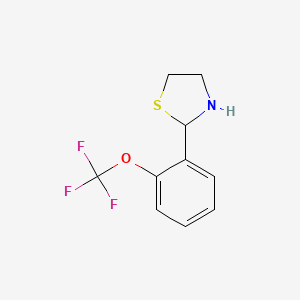
2-(2-(Trifluoromethoxy)phenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-(Trifluoromethoxy)phenyl)thiazolidine” is a chemical compound with the molecular formula C10H10F3NOS . It is a type of thiazolidine, a class of compounds that contain a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of “2-(2-(Trifluoromethoxy)phenyl)thiazolidine” consists of a thiazolidine ring attached to a phenyl ring with a trifluoromethoxy group . The average mass of the molecule is 249.253 Da .Chemical Reactions Analysis
Thiazolidines, including “2-(2-(Trifluoromethoxy)phenyl)thiazolidine”, can participate in various chemical reactions. For instance, they can undergo a fast, efficient, and stable click-type reaction with 1,2-aminothiols and aldehydes at physiological pH .Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial Agents
Thiazolidine derivatives have been recognized for their antimicrobial properties. The trifluoromethoxy group in 2-(2-(Trifluoromethoxy)phenyl)thiazolidine could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents. Research in this area explores the synthesis of novel compounds that can act against resistant strains of bacteria and other pathogens .
Cancer Therapy: Antitumor Activity
The structural similarity of thiazolidine derivatives to other biologically active compounds suggests potential antitumor activity. Studies have shown that certain thiazolidine derivatives exhibit cytotoxic effects on tumor cell lines, indicating that 2-(2-(Trifluoromethoxy)phenyl)thiazolidine could be explored for its efficacy in cancer treatment .
Diabetes Treatment: Antidiabetic Effects
Thiazolidine derivatives are known to possess antidiabetic effects, primarily by acting as insulin sensitizers. The research application of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine in this field could involve investigating its potential to modulate insulin resistance and glucose metabolism .
Neurological Disorders: Neuroprotective Properties
Compounds with thiazolidine structures have been studied for their neuroprotective properties, which could be beneficial in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The unique structure of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine may contribute to the development of neuroprotective drugs .
Inflammatory Diseases: Anti-inflammatory Applications
The anti-inflammatory properties of thiazolidine derivatives make them suitable for research into treatments for inflammatory diseases2-(2-(Trifluoromethoxy)phenyl)thiazolidine could be investigated for its effectiveness in reducing inflammation and treating conditions like arthritis .
Material Science: Organic Synthesis Intermediates
In material science, 2-(2-(Trifluoromethoxy)phenyl)thiazolidine can serve as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability under various conditions make it a valuable compound for creating new materials with desired properties .
Orientations Futures
Thiazolidine motifs, such as “2-(2-(Trifluoromethoxy)phenyl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This diversity in the biological response makes it a highly prized moiety, and developing multifunctional drugs and improving their activity should be a focus of future research .
Mécanisme D'action
Target of Action
Thiazolidine derivatives, to which this compound belongs, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical cellular processes .
Mode of Action
Thiazolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific interactions depend on the structure of the thiazolidine derivative and the nature of its target .
Biochemical Pathways
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazolidine derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives, in general, are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure and the specific biological systems in which they are active .
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine, like that of other thiazolidine derivatives, is likely to be influenced by various environmental factors. These may include the pH and temperature of the biological system, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
Propriétés
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-4-2-1-3-7(8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLATYLCUHFHFNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethoxy)phenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)
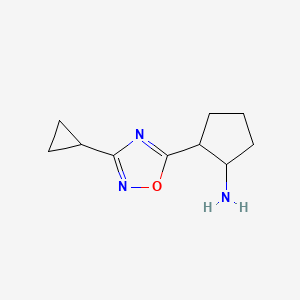

amine](/img/structure/B1468952.png)
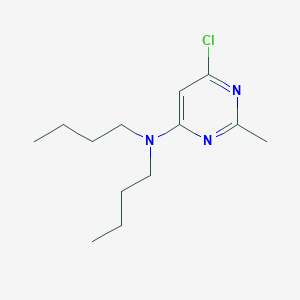
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)
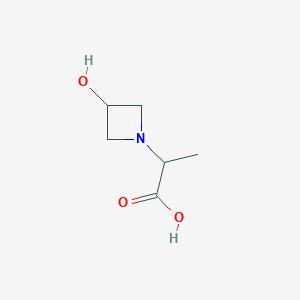
![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)
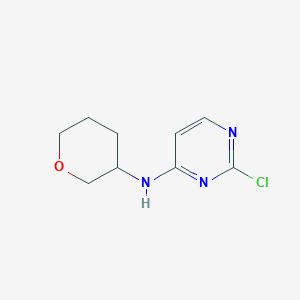

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)
